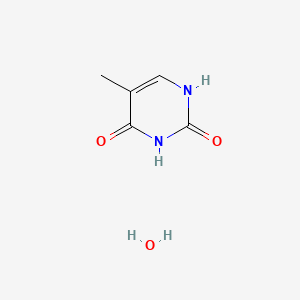

Thymine monohydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

28171-19-9 |

|---|---|

Molecular Formula |

C5H8N2O3 |

Molecular Weight |

144.13 g/mol |

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dione;hydrate |

InChI |

InChI=1S/C5H6N2O2.H2O/c1-3-2-6-5(9)7-4(3)8;/h2H,1H3,(H2,6,7,8,9);1H2 |

InChI Key |

ARXSATSKDOIRNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)NC1=O.O |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Underpinnings of Thymine Monohydrate Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental basis for the stability of thymine (B56734) monohydrate. It delves into the compound's crystal structure, the critical role of hydrogen bonding, its hydration and dehydration behavior, and the thermodynamic principles governing its stability. This document is intended to be a valuable resource for researchers in crystallography, materials science, and pharmaceutical development.

Executive Summary

Thymine, a fundamental component of DNA, can crystallize with water to form a hydrated solid. While historically referred to as thymine monohydrate, recent research indicates it is more accurately described as a stoichiometric hydrate (B1144303) with a thymine-to-water ratio of approximately 1:0.8. The stability of this hydrate is intricately linked to its crystal structure, which features channels of water molecules stabilized by a robust network of hydrogen bonds. This guide will explore the key factors that dictate the stability of this hydrate, its transformation to various anhydrous forms, and the experimental methodologies used for its characterization.

Crystal Structure and Stoichiometry

The crystal structure of thymine hydrate has been determined to be monoclinic with the space group P2₁/c[1]. The thymine molecules within the crystal lattice are planar and form strong hydrogen bonds with neighboring thymine molecules, creating ribbon-like motifs[1]. These ribbons are further interconnected by water molecules, which are located in channels that run parallel to the c-axis of the crystal[1].

A critical aspect of thymine hydrate's nature is its stoichiometry. While often referred to as a monohydrate, multiple lines of evidence from thermogravimetric analysis (TGA) and Karl Fischer titration indicate a water content of approximately 0.81 to 0.82 moles of water per mole of thymine[1]. This suggests that it is a stoichiometric 0.8-hydrate rather than a true monohydrate[1]. This non-integer stoichiometry has significant implications for the crystal's stability and dehydration mechanism.

Table 1: Crystallographic Data for Thymine Hydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a | 6.077 Å | [1] |

| b | 27.862 Å | [1] |

| c | 3.816 Å | [1] |

| β | 94° 19' | [1] |

| Stoichiometry | ~0.8 mol water / mol thymine | [1] |

The Role of Hydrogen Bonding

The stability of the thymine hydrate crystal lattice is fundamentally dependent on an extensive network of hydrogen bonds. These interactions occur between:

-

Thymine-Thymine: Thymine molecules form dimeric structures through N-H···O hydrogen bonds, creating stable, planar ribbons[1].

-

Thymine-Water: The carbonyl groups of the thymine molecules act as hydrogen bond acceptors for the water molecules residing in the channels.

-

Water-Water: The water molecules within the channels are themselves interconnected through hydrogen bonds, forming chains that contribute to the overall stability of the hydrated crystal.

The cooperative nature of this hydrogen-bonding network is the primary force holding the water molecules within the crystal lattice. The disruption of this network by changes in temperature or humidity leads to the dehydration of the crystal.

Hydration and Dehydration Behavior

The stability of thymine hydrate is highly sensitive to environmental conditions, particularly temperature and relative humidity (RH).

4.1 Thermodynamic Stability

Thymine hydrate is the thermodynamically stable form only at high water activities (aw), specifically aw > 0.95 at temperatures at or below 25°C[1]. Below this critical water activity, the anhydrous forms of thymine are more stable.

Differential scanning calorimetry (DSC) has shown that thymine hydrate undergoes a peritectic transformation to the anhydrous form (AH A°) at a temperature of 61.0 ± 1.5 °C[1]. The enthalpy of this transformation has been measured to be 6.9 ± 0.1 kJ/mol[1].

Table 2: Thermodynamic and Stability Data for Thymine Hydrate

| Parameter | Value | Conditions | Reference |

| Water Content (TGA) | 10.31 ± 0.01 % mass loss | Heating under N₂ purge | [1] |

| Molar Ratio (TGA) | 0.81 ± <0.01 mol water/mol thymine | - | [1] |

| Molar Ratio (Karl Fischer) | 0.82 ± 0.01 mol water/mol thymine | - | [1] |

| Critical Water Activity (aw) | > 0.95 | 10 and 25 °C | [1] |

| Dehydration Onset (Gravimetric) | < 70% RH | 25 °C | [1] |

| Peritectic Transformation Temp. | 61.0 ± 1.5 °C | Sealed DSC pan, 10 °C/min | [1] |

| Enthalpy of Transformation | 6.9 ± 0.1 kJ/mol | Sealed DSC pan | [1] |

4.2 Dehydration Pathways

The dehydration of thymine hydrate is a complex process that can lead to the formation of different anhydrous polymorphs depending on the dehydration conditions. The removal of water from the channels along the c-axis initiates the transformation[1].

-

Dehydration at ambient temperature and low humidity can lead to the formation of a mixture of anhydrous forms C (AH C) and D (AH D)[1].

-

Vacuum drying or purging with dry nitrogen at temperatures ≤ 30 °C can yield phase-pure AH D[1].

-

Increasing the dehydration temperature favors the formation of AH C[1].

The fact that different dehydration conditions lead to different anhydrous forms highlights the kinetic and thermodynamic interplay that governs the solid-state transformations of thymine.

Experimental Protocols

The characterization of this compound's stability relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited.

5.1 Single-Crystal X-ray Diffraction (SCXRD)

-

Crystal Preparation: Single crystals of this compound are grown by slow cooling of a saturated aqueous solution of thymine.

-

Data Collection: A suitable single crystal is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation). The crystal is maintained at a constant temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.

5.2 Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A small amount of the polycrystalline sample is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

-

Instrument Parameters:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Scan Range (2θ): 5° to 40°

-

Step Size: 0.02°

-

Scan Speed: 1°/min

-

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns from a database (e.g., the Powder Diffraction File).

5.3 Thermogravimetric Analysis (TGA)

-

Instrument: A thermogravimetric analyzer equipped with a sensitive microbalance.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an open pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 300 °C

-

Purge Gas: Dry Nitrogen

-

Flow Rate: 50 mL/min

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the temperature at which water is lost and to quantify the amount of water in the hydrate.

5.4 Differential Scanning Calorimetry (DSC)

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 100 °C

-

Atmosphere: Nitrogen

-

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic or exothermic events, such as dehydration and phase transitions, are identified by peaks in the DSC thermogram. The temperature of the transition and the associated enthalpy change are determined from the peak onset and area, respectively.

5.5 Gravimetric Moisture Sorption-Desorption

-

Instrument: A dynamic vapor sorption (DVS) analyzer or a similar instrument that can control the relative humidity and monitor the sample mass.

-

Sample Preparation: A small amount of the sample is placed in the instrument's sample pan.

-

Procedure: The sample is exposed to a series of increasing (sorption) and then decreasing (desorption) relative humidity steps at a constant temperature (e.g., 25 °C). The mass of the sample is allowed to equilibrate at each RH step.

-

Equilibration Criterion: The RH is changed to the next step when the rate of mass change is less than a specified value (e.g., 0.002% in 5 minutes).

-

Data Analysis: The equilibrium mass at each RH is plotted against the RH to generate a sorption-desorption isotherm, which reveals the hygroscopicity and stability of the hydrate at different humidity levels.

5.6 Karl Fischer Titration

-

Principle: This method is a coulometric or volumetric titration that specifically determines the water content of a sample.

-

Procedure: A known mass of the thymine hydrate sample is dissolved in a suitable anhydrous solvent (e.g., methanol). The solution is then titrated with a Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint of the titration is detected electrochemically.

-

Calculation: The amount of water in the sample is calculated based on the amount of Karl Fischer reagent consumed.

Visualizations

6.1 Diagram of the Hydrogen Bonding Network in this compound

References

An In-depth Technical Guide to the Hydrogen Bonding Network in Thymine Monohydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate network of hydrogen bonds within crystalline structures of active pharmaceutical ingredients (APIs) and their hydrates is of paramount importance in drug development. These non-covalent interactions dictate critical physicochemical properties, including solubility, stability, and dissolution rates. Thymine (B56734), a fundamental component of nucleic acids, serves as a vital model system for understanding these interactions. In its hydrated crystalline form, thymine monohydrate, a complex three-dimensional hydrogen-bonding network is established, involving both thymine-thymine and thymine-water interactions. This technical guide provides a comprehensive overview of the hydrogen bonding network in this compound crystals, presenting key structural data, detailed experimental protocols for its characterization, and a visual representation of the molecular interactions and experimental workflows. Understanding this network is crucial for predicting the behavior of similar molecular structures in pharmaceutical formulations.

Crystallographic and Hydrogen Bond Data

The crystal structure of this compound was first elucidated by Gerdil in 1961 through single-crystal X-ray diffraction.[1][2][3] The crystals exhibit a monoclinic symmetry with the space group P21/c.[1][4] It is noteworthy that while commonly referred to as a monohydrate, some studies suggest that it may be a non-stoichiometric channel hydrate (B1144303) with a water-to-thymine ratio of approximately 0.8:1, particularly at high water activities.[4] The crystallographic and hydrogen bond parameters derived from X-ray diffraction data are summarized below.

Crystal Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][4] |

| Space Group | P21/c | [1][4] |

| a | 6.077 Å | [1] |

| b | 27.862 Å | [1] |

| c | 3.816 Å | [1] |

| β | 94° 19' | [1] |

| Z | 4 |

Hydrogen Bond Geometry

The hydrogen bonding in this compound involves both thymine-thymine and thymine-water interactions. The thymine molecules form centrosymmetric dimers through N-H···O hydrogen bonds, creating characteristic R22(8) ring motifs.[4] These dimers are further linked into ribbons. The water molecules reside in channels and act as bridges, connecting these ribbons through O-H···O hydrogen bonds.[5] The following table summarizes the key hydrogen bond distances and angles as determined by X-ray diffraction. It is important to note that neutron diffraction would provide more precise locations for the hydrogen atoms.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Type of Interaction |

| N(1) | H(1) | O(2) | 2.84 | ~170 | Thymine-Thymine |

| N(3) | H(3) | O(4) | 2.85 | ~170 | Thymine-Thymine |

| O(water) | H(w1) | O(4) | 2.80 | Not specified | Water-Thymine |

| O(water) | H(w2) | O(2) | 2.95 | Not specified | Water-Thymine |

Note: The precise hydrogen atom positions and bond angles are best determined by neutron diffraction. The values presented here are based on X-ray diffraction data and established principles of hydrogen bond geometry.

Experimental Protocols

The characterization of the hydrogen bonding network in this compound relies on a combination of diffraction and spectroscopic techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the primary technique for determining the three-dimensional arrangement of atoms in a crystal, including the heavy atom positions involved in hydrogen bonding.[6][7]

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by the slow evaporation of a saturated aqueous solution of thymine at room temperature.[1]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

Instrument: A four-circle diffractometer equipped with a CCD or CMOS detector is used.

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation is commonly employed.

-

Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and φ scans).

-

-

Data Processing:

-

The collected images are integrated to obtain the intensities of the diffraction spots.

-

Corrections for Lorentz factor, polarization, and absorption are applied.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the non-hydrogen atoms.

-

The atomic positions and thermal parameters are refined using full-matrix least-squares methods against the experimental data.

-

Hydrogen atoms are typically located from the difference Fourier map and their positions refined with constraints or restraints.

-

Single-Crystal Neutron Diffraction

Neutron diffraction is highly advantageous for accurately locating hydrogen atoms due to the comparable scattering cross-sections of hydrogen (or more favorably, deuterium) and heavier atoms like carbon, nitrogen, and oxygen.[8][9]

Methodology:

-

Crystal Growth: Larger single crystals (typically > 1 mm³) are required for neutron diffraction compared to SC-XRD. For studies focusing on hydrogen bonding, growing crystals from a D₂O solution to obtain deuterated this compound can be beneficial to reduce incoherent scattering from hydrogen.

-

Data Collection:

-

Instrument: A single-crystal neutron diffractometer at a research reactor or spallation source is used.

-

Neutron Source: A monochromatic or polychromatic (Laue method) neutron beam is employed.

-

Temperature: Data collection is typically performed at low temperatures.

-

Data Collection Strategy: Similar to SC-XRD, data is collected over a wide range of crystal orientations.

-

-

Structure Refinement: The neutron diffraction data is used to refine the crystal structure, with a particular focus on the precise positions and thermal parameters of the hydrogen/deuterium atoms. This allows for a more accurate determination of hydrogen bond geometries.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy is a sensitive probe of hydrogen bonding. The formation of a hydrogen bond typically leads to a red-shift (lower frequency) and broadening of the stretching frequency of the donor group (e.g., N-H or O-H).

Methodology for FTIR Spectroscopy:

-

Sample Preparation: A small amount of crystalline this compound is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

A background spectrum of the KBr pellet is collected and subtracted from the sample spectrum.

-

-

Data Analysis: The positions and shapes of the vibrational bands, particularly in the N-H (around 3200-3500 cm⁻¹) and C=O (around 1600-1750 cm⁻¹) stretching regions, are analyzed to identify the presence and nature of hydrogen bonds.

Methodology for Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide or in a capillary tube.

-

Data Acquisition:

-

Instrument: A Raman spectrometer, often coupled to a microscope.

-

Excitation Source: A laser with a specific wavelength (e.g., 532 nm, 785 nm).

-

Spectral Range: Typically 3500-100 cm⁻¹.

-

-

Data Analysis: Similar to FTIR, the shifts in the vibrational frequencies of the N-H and C=O groups provide information about the hydrogen bonding interactions. The pyrimidine (B1678525) ring breathing modes are also sensitive to the crystalline environment.[10]

Visualizing the Hydrogen Bonding Network and Experimental Workflow

Hydrogen Bonding Network in this compound

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. scispace.com [scispace.com]

- 3. The crystal structure of this compound. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Computational and Experimental Characterization of Five Crystal Forms of Thymine: Packing Polymorphism, Polytypism/Disorder and Stoichiometric 0.8-Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Video: Single Crystal and Powder X-ray Diffraction [app.jove.com]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Thermal Behavior of Thymine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine (B56734), a fundamental component of deoxyribonucleic acid (DNA), can exist in various solid-state forms, including anhydrous and hydrated crystalline structures. The stability and interconversion of these forms are of paramount importance in pharmaceutical development, as they can significantly influence the physicochemical properties, bioavailability, and shelf-life of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the thermal behavior of thymine monohydrate, with a focus on its dehydration processes and the resulting solid-state transformations. It has been demonstrated that the most common hydrated form of thymine is not a true monohydrate but a stoichiometric channel hydrate (B1144303) with a water-to-thymine ratio of approximately 0.8:1.[1] For the purpose of this guide, this form will be referred to as thymine hydrate.

Thermal Analysis of Thymine Hydrate

The thermal behavior of thymine hydrate is characterized by a complex dehydration process that is highly dependent on experimental conditions such as temperature, heating rate, and relative humidity. The primary analytical techniques employed to investigate these phenomena are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of thymine hydrate.

| Parameter | Value | Reference |

| Water Content (TGA) | 10.31 ± 0.01% mass loss | [1] |

| Molar Ratio of Water to Thymine | 0.81 ± <0.01 | [1] |

| Peritectic Transformation Temperature (DSC) | approx. 60 °C | [1] |

| Activation Energy for Dehydration | 115–122 kJ/mol | [2] |

Table 1: Summary of Thermogravimetric and Differential Scanning Calorimetry Data for Thymine Hydrate.

| Dehydration Condition | Resulting Anhydrous Form(s) | Reference |

| 0% Relative Humidity (over P₂O₅, under vacuum or N₂ purge) at room temperature or lower | Anhydrate D (AH D) | [1] |

| 43% - 62.5% Relative Humidity | Anhydrate C (AH C) | [1] |

| Heating at temperatures ≥45 °C | Mixture of Td₁ and Td₂ | [2] |

| Heating above ∼180 °C | Td₂ as the major product | [2] |

Table 2: Influence of Dehydration Conditions on the Resulting Anhydrous Thymine Polymorphs.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the thermal properties of thymine hydrate. The following sections outline the key experimental protocols cited in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of thymine hydrate.

Methodology:

-

A sample of thymine hydrate (approximately 2-25 mg) is weighed into an open aluminum pan.

-

The pan is placed in a thermogravimetric analyzer.

-

The sample is heated under a controlled nitrogen purge.

-

The mass of the sample is continuously monitored as a function of temperature.

-

Different heating rates can be applied to study the kinetics of dehydration.[1]

Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal transitions, such as dehydration and phase changes, of thymine hydrate.

Methodology:

-

A sample of thymine hydrate (approximately 2-25 mg) is weighed into an aluminum pan.[1]

-

The pan can be open, closed with a pinhole, or hermetically sealed depending on the desired experimental conditions (e.g., to control the water vapor pressure).[1]

-

The sample pan and an empty reference pan are placed in the DSC instrument.

-

The samples are heated at a constant rate (e.g., 10 °C min⁻¹).[1]

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

Hot-Stage Microscopy (HSM)

Objective: To visually observe the physical changes, such as dehydration and crystal morphology transformations, of thymine hydrate upon heating.

Methodology:

-

A small amount of thymine hydrate crystals is placed on a microscope slide.

-

To inhibit rapid dehydration at room temperature, the crystals can be embedded in silicon oil.[1]

-

The slide is placed on a Kofler hot-stage attached to a polarization microscope.

-

The sample is heated, and the changes in the crystals are observed and recorded.

Visualization of Thermal Behavior

The following diagrams illustrate the key processes and relationships involved in the thermal behavior of thymine hydrate.

Caption: Dehydration pathways of thymine hydrate to various anhydrous polymorphs.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal behavior of thymine hydrate is a multifaceted process involving dehydration to several distinct anhydrous polymorphs. The specific outcome of the dehydration is highly sensitive to the experimental conditions, particularly relative humidity and temperature. A thorough understanding of these transformations, facilitated by techniques such as TGA, DSC, and HSM, is critical for the development of stable and effective thymine-containing pharmaceutical formulations. The data and protocols presented in this guide offer a comprehensive foundation for researchers and scientists working in this field.

References

Methodological & Application

Growing High-Quality Thymine Monohydrate Single Crystals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of high-quality single crystals of thymine (B56734) monohydrate, an essential component in pharmaceutical and scientific research. The following sections outline established methods, including slow evaporation, cooling crystallization, and vapor diffusion, providing the necessary parameters and experimental setups to achieve optimal results.

Introduction

Thymine, a pyrimidine (B1678525) derivative, is a fundamental component of DNA. Its hydrated form, thymine monohydrate, is of significant interest for structural studies and as a model system in understanding the hydration of biological molecules. The ability to grow large, high-quality single crystals is crucial for various analytical techniques, including X-ray and neutron diffraction, which provide detailed insights into its molecular structure and hydrogen bonding networks. This document details reliable methods for obtaining such crystals.

Crystal Growth Methodologies

Several techniques can be employed to grow this compound single crystals. The choice of method depends on the desired crystal size, quality, and the experimental resources available.

Slow Evaporation Method

The slow evaporation technique is a straightforward and widely used method for growing single crystals from solution. It relies on the gradual removal of the solvent, which increases the solute concentration to the point of supersaturation, leading to nucleation and crystal growth.

Protocol:

-

Solution Preparation: Prepare a saturated or near-saturated solution of thymine in deionized water at room temperature. A good starting point is to dissolve approximately 10 mg of thymine in 2 ml of deionized water.[1]

-

Filtration: Filter the solution using a syringe filter (0.22 µm pore size) to remove any particulate impurities that could act as unwanted nucleation sites.

-

Crystallization Vessel: Transfer the filtered solution to a clean, shallow container with a wide surface area, such as a petri dish or a small beaker.

-

Controlled Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to control the rate of evaporation. A slower evaporation rate generally leads to fewer but larger and higher-quality crystals.

-

Incubation: Place the vessel in a vibration-free and temperature-stable environment. Monitor the vessel periodically for crystal growth.

-

Harvesting: Once the crystals have reached the desired size, carefully remove them from the solution using tweezers. Wash the crystals with a small amount of cold deionized water and dry them on a filter paper.

Cooling Crystallization Method

This method takes advantage of the temperature-dependent solubility of thymine in water. A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution of thymine in deionized water at an elevated temperature. A well-documented protocol involves creating a saturated solution at 40 °C.[2]

-

Hot Filtration: While the solution is still warm, filter it to remove any undissolved particles.

-

Controlled Cooling: Transfer the hot, saturated solution to a clean crystallization vessel and seal it to prevent evaporation.

-

Cooling Profile: Place the vessel in a programmable water bath or a well-insulated container to allow for slow and controlled cooling. A recommended cooling profile is to lower the temperature to 8 °C.[2] A slow cooling rate is crucial for the formation of high-quality single crystals.

-

Crystal Growth and Harvesting: Allow the solution to stand at the lower temperature for several hours to days to facilitate crystal growth. Harvest the crystals as described in the slow evaporation method.

Vapor Diffusion Method

Vapor diffusion is a sensitive technique that allows for fine control over the crystallization process. It involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually inducing supersaturation.

Protocol:

-

Solution Preparation: Dissolve approximately 4 mg of thymine in 0.5 ml of a suitable solvent in a small, open inner container (e.g., a small vial or a sitting drop pedestal).[3] Water is a good solvent for this compound crystal growth.

-

Reservoir Preparation: In a larger, sealed outer container (the reservoir), place a larger volume (e.g., 2-5 ml) of an anti-solvent.[3] For an aqueous solution of thymine, a suitable anti-solvent would be a more volatile organic solvent in which thymine has low solubility, such as dioxane.[3]

-

Assembly: Place the inner container with the thymine solution inside the sealed reservoir, ensuring no direct contact between the two liquids.

-

Diffusion and Crystallization: The anti-solvent vapor will slowly diffuse into the thymine solution, reducing the solubility of thymine and leading to the formation of crystals over several days to weeks.

-

Harvesting: Carefully retrieve the crystals from the inner container once they have grown to a suitable size.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for the different crystal growth methods.

| Parameter | Slow Evaporation | Cooling Crystallization | Vapor Diffusion |

| Starting Material | Thymine powder | Thymine powder | Thymine powder |

| Solvent | Deionized Water | Deionized Water | Deionized Water |

| Anti-Solvent | N/A | N/A | Dioxane |

| Thymine Concentration | Saturated/Near-saturated at RT | Saturated at 40 °C | ~8 mg/mL |

| Temperature Profile | Constant Room Temperature | 40 °C cooled to 8 °C | Constant Room Temperature |

| Typical Growth Time | Days to weeks | Hours to days | Days to weeks |

| Expected Crystal Size | Millimeter-scale | Millimeter-scale | Sub-millimeter to millimeter-scale |

| Crystal Habit | Hexagonal plates | Hexagonal plates | Varies with conditions |

Experimental Workflows

The following diagrams illustrate the logical flow of the described crystal growth methods.

Characterization of this compound Crystals

The quality and identity of the grown crystals should be confirmed using appropriate analytical techniques.

-

Visual Inspection: High-quality single crystals should be transparent, have well-defined facets, and be free of visible cracks or inclusions.

-

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline phase of the material. The PXRD pattern of this compound is distinct from its anhydrous forms.[2]

-

Single-Crystal X-ray Diffraction (SCXRD): This technique provides detailed information about the crystal structure, including unit cell parameters, space group, and atomic coordinates. This compound crystallizes in the monoclinic space group P2₁/c.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present and to confirm the presence of water of hydration. The spectrum of this compound will show characteristic peaks for the thymine molecule and additional bands corresponding to the water molecules.

-

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides vibrational information about the molecule and can be used to distinguish between different polymorphic forms.[2]

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of the hydrate (B1144303) by measuring the weight loss upon heating.

Troubleshooting

-

No Crystals Form: The solution may not be sufficiently supersaturated. For slow evaporation, increase the evaporation rate slightly. For cooling crystallization, ensure the initial solution is fully saturated and consider a slightly lower final temperature. For vapor diffusion, try a different anti-solvent or adjust the concentrations.

-

Formation of Many Small Crystals: This indicates that nucleation is too rapid. Slow down the rate of supersaturation. For slow evaporation, reduce the number of holes in the cover. For cooling crystallization, decrease the cooling rate. For vapor diffusion, use a less volatile anti-solvent or decrease the temperature.

-

Oily Precipitate or Amorphous Solid Forms: This can be due to impurities in the starting material or solvent, or the rate of supersaturation being too high. Ensure high-purity starting materials and solvents, and slow down the crystallization process.

By following these detailed protocols and considering the troubleshooting advice, researchers can consistently grow high-quality single crystals of this compound for their specific research needs.

References

Application Note: Thermal Analysis for the Characterization of Thymine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine (B56734), a pyrimidine (B1678525) derivative, is a fundamental component of deoxyribonucleic acid (DNA). In the solid state, thymine can exist in various forms, including anhydrous polymorphs and a hydrated form. The hydration state of an active pharmaceutical ingredient (API) is a critical quality attribute, as it can significantly impact the material's physicochemical properties, such as stability, solubility, and bioavailability. Accurate characterization of the hydrated form of thymine is therefore essential during drug development and manufacturing.

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the hydration state and thermal stability of pharmaceutical solids. This application note provides a detailed overview and experimental protocols for the use of TGA and DSC in the characterization of what is commonly referred to as thymine monohydrate. It is important to note that detailed studies have revealed that this hydrate (B1144303) is more accurately described as a stoichiometric channel hydrate with an unusual water-to-thymine ratio of approximately 0.8:1.[1]

Key Thermal Analysis Techniques

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For thymine hydrate, TGA is primarily used to quantify the water content by measuring the mass loss upon heating.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the temperatures of phase transitions, such as dehydration and melting, and to measure the enthalpy associated with these events.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the thermal analysis of thymine 0.8-hydrate.

Table 1: Thermogravimetric Analysis (TGA) Data for Thymine 0.8-Hydrate

| Parameter | Value | Reference |

| Water Content (m/m %) | 10.31 ± 0.01% | [1] |

| Molar Ratio (water:thymine) | 0.81 ± <0.01 | [1] |

| Dehydration Temperature Range | 25 - 100 °C | [1] |

Table 2: Differential Scanning Calorimetry (DSC) Data for Thymine 0.8-Hydrate

| Parameter | Value | Conditions | Reference |

| Peritectic Transformation (Dehydration) Onset | 61.0 ± 1.5 °C | 10 °C/min, sealed high-pressure DSC pans | [1] |

| Melting Point (Anhydrous Thymine) | > 315 °C (decomposition) | - | [1] |

Experimental Protocols

Sample Preparation

Thymine hydrate can be prepared by crystallizing thymine from water at temperatures at or below 25 °C. For example, a saturated solution of thymine in water at 40°C can be cooled to 8°C to induce crystallization. The resulting crystals should be filtered and stored under controlled humidity (e.g., 92% RH) to maintain their hydration state prior to analysis.[1]

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Pans: Open aluminum or platinum pans are suitable.

-

Sample Mass: Accurately weigh 5-10 mg of the thymine hydrate sample into the TGA pan.

-

Purge Gas: Use an inert purge gas, such as dry nitrogen, at a flow rate of 20-50 mL/min.[1]

-

Heating Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Determine the initial and final mass of the sample from the TGA curve.

-

Calculate the percentage mass loss corresponding to the dehydration step.

-

The onset and end temperatures of the mass loss event define the dehydration temperature range.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Pans: Use hermetically sealed aluminum or high-pressure DSC pans to prevent water from escaping before the peritectic transformation.[1]

-

Sample Mass: Accurately weigh 2-5 mg of the thymine hydrate sample into the DSC pan and seal it.

-

Reference: An empty, sealed DSC pan.

-

Purge Gas: Use an inert purge gas, such as dry nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the dehydration/peritectic transformation.

-

Determine the onset temperature of this peak.

-

Observe for any subsequent thermal events, such as melting or decomposition of the anhydrous form.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using thermal analysis techniques.

References

Application Note: Thymine Monohydrate as a Model System for Hydration Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thymine (B56734), a pyrimidine (B1678525) derivative and a fundamental component of DNA, serves as an excellent model compound for studying the hydration and dehydration processes in crystalline solids. Its ability to form a stable, yet sensitive, hydrate (B1144303) makes it particularly valuable for investigating the thermodynamics, kinetics, and structural transformations associated with water molecules in a crystal lattice. This application note details the use of thymine monohydrate as a model system, providing protocols for its characterization and summarizing key quantitative data. Notably, what is often referred to as this compound is, in fact, a non-stoichiometric channel hydrate with a water-to-thymine ratio of approximately 0.8:1.[1]

Key Characteristics

This compound crystallizes in the monoclinic space group P2₁/c.[1] The water molecules are located in channels within the crystal structure, which allows for relatively facile dehydration and rehydration, making it an ideal system for dynamic studies.[1] The hydrate is stable at high relative humidity (RH), typically above 95% RH at 25°C.[1] Below this threshold, it begins to lose water, transforming into one of several anhydrous polymorphs depending on the dehydration conditions.[1]

Data Presentation

Crystallographic Data

The crystallographic parameters for this compound provide the fundamental structural information for this system.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a | 6.077 Å | [2] |

| b | 27.862 Å | [2] |

| c | 3.816 Å | [2] |

| β | 94° 19' | [2] |

| Z' | 1 | [1] |

Hydration and Dehydration Data

The hydration state and dehydration behavior of this compound can be quantified using various analytical techniques.

| Parameter | Method | Value | Reference |

| Water Content (molar ratio) | Karl Fischer Titration | 0.82 ± 0.01 | [1] |

| Water Content (mass loss) | Thermogravimetric Analysis (TGA) | 10.31 ± 0.01% (corresponds to 0.81 mol water) | [1] |

| Critical Relative Humidity (aw) for Stability (at 25°C) | Gravimetric Moisture Sorption | > 0.95 | [1] |

| Onset of Dehydration (at 25°C) | Gravimetric Moisture Sorption | < 70% RH | [1] |

Experimental Protocols

Preparation of this compound Crystals

A reliable method for preparing this compound crystals is crucial for obtaining consistent experimental results.

Materials:

-

Thymine (anhydrous)

-

Deionized water

-

Beaker

-

Hot plate with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Controlled humidity chamber (e.g., desiccator with a saturated KNO₃ solution to maintain ~92% RH)

Protocol:

-

Prepare a saturated solution of thymine in deionized water at 40°C by adding excess thymine to the water and stirring.

-

Once saturation is reached, filter the hot solution to remove any undissolved thymine.

-

Allow the clear filtrate to cool slowly to 8°C. Crystallization will occur as the solution cools.

-

Alternatively, thymine can be slurried in water at 10°C for five hours to induce crystallization of the hydrate.

-

Collect the resulting crystals by filtration.

-

Dry the crystals for 10 days in a controlled humidity environment of 92% RH to ensure the stability of the hydrate form.[1]

Characterization Techniques

SCXRD provides detailed information about the crystal structure, including unit cell dimensions, space group, and atomic positions.

Protocol:

-

Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope. The crystal should be clear and free of visible defects.

-

Mount the crystal on a goniometer head.

-

Center the crystal in the X-ray beam of the diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., 183 K) using a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Process the diffraction data, including integration of reflection intensities and absorption correction.

-

Solve and refine the crystal structure using appropriate software packages.

PXRD is used to identify the crystalline phase and can be used to monitor phase transitions during hydration and dehydration.

Protocol:

-

Gently grind a small amount of the this compound sample to a fine powder.

-

Pack the powder into a sample holder.

-

Record the diffraction pattern using a powder diffractometer, typically with Cu Kα radiation.

-

Set the instrument parameters, for example: a tube voltage of 40 kV, a tube current of 40 mA, a step size of 0.013° in 2θ, and a scan range of 2° to 40° in 2θ.[1]

-

For non-ambient RH measurements, use a specialized stage that allows for the control of humidity.

TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events. Together, they provide information on dehydration temperatures and associated enthalpy changes.

Protocol:

-

Place a small amount of the sample (typically 3-10 mg) into an appropriate sample pan (e.g., aluminum). For DSC, a hermetically sealed pan or a pinhole pan can be used depending on the desired experiment.[1]

-

Place the sample pan and an empty reference pan into the instrument.

-

Heat the sample at a controlled rate (e.g., 2°C/min or 10°C/min) under a controlled atmosphere (e.g., nitrogen purge).[1]

-

Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

GMS analysis determines the moisture sorption and desorption properties of a material at a constant temperature by varying the relative humidity.

Protocol:

-

Place a sample of known mass (e.g., 100-600 mg) into the GMS analyzer.[1]

-

Set the temperature to a constant value (e.g., 25°C).

-

Begin the measurement cycle by exposing the sample to a series of increasing or decreasing relative humidity steps (e.g., in 5% RH increments).[1]

-

At each step, monitor the sample mass until equilibrium is reached (e.g., mass change of less than ±0.001% over 30 minutes).[1]

-

Plot the change in mass versus relative humidity to generate sorption and desorption isotherms.

THz-TDS is sensitive to the collective vibrational modes of the crystal lattice and the hydrogen-bonding network, making it a powerful tool for studying hydration.

Protocol:

-

Prepare a sample by either pressing a pure pellet of the this compound or mixing it with a THz-transparent matrix like polyethylene (B3416737) (PE) and pressing a pellet.

-

Place the sample in the THz-TDS spectrometer. The sample chamber is typically purged with dry nitrogen or air to minimize absorption by atmospheric water vapor.

-

Acquire a reference spectrum without the sample in the beam path.

-

Acquire a sample spectrum with the sample in the beam path.

-

Calculate the absorption spectrum and refractive index of the sample from the reference and sample time-domain waveforms.

-

Analyze the resulting spectra to identify vibrational modes associated with the hydrated crystal structure.

Visualizations

Experimental Workflow for Characterization

Caption: Experimental workflow for the preparation and characterization of this compound.

Dehydration Pathway of this compound

Caption: Logical relationship of the dehydration pathways of this compound.

Conclusion

This compound serves as a robust and well-characterized model system for studying the fundamental aspects of hydration and dehydration in organic molecular crystals. The availability of detailed experimental protocols and a wealth of quantitative data makes it an accessible and valuable tool for researchers in pharmaceuticals, materials science, and physical chemistry. The distinct dehydration pathways leading to different anhydrous polymorphs also provide a rich area for investigating the kinetics and mechanisms of solid-state transformations.

References

- 1. Computational and Experimental Characterization of Five Crystal Forms of Thymine: Packing Polymorphism, Polytypism/Disorder and Stoichiometric 0.8-Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Thymine Monohydrate in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine (B56734), a pyrimidine (B1678525) derivative, is a fundamental component of deoxyribonucleic acid (DNA). In pharmaceutical formulations, thymine monohydrate may be utilized in various applications, including as a component in antiviral or anticancer therapies, or in research and diagnostic products. Accurate quantification of this compound is crucial for ensuring the quality, safety, and efficacy of these pharmaceutical products. These application notes provide detailed protocols for the quantification of this compound in different pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The described methods are designed to be stability-indicating, meaning they can accurately measure the drug substance in the presence of its degradation products.

Analytical Methodologies

Two primary analytical techniques are detailed for the quantification of this compound: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for robust separation and quantification, and a simpler, more rapid UV-Vis Spectrophotometric method suitable for routine analysis.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method provides high specificity and is capable of separating thymine from its degradation products and formulation excipients, making it ideal for stability studies and quality control.

a. Instrumentation and Chromatographic Conditions:

| Parameter | Specification |

| HPLC System | Quaternary Gradient HPLC with UV Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with a mixture of 0.05 M potassium phosphate (B84403) buffer (pH 6.8) and Methanol (B129727) (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (approximately 25°C) |

| Detection Wavelength | 267 nm |

| Run Time | Approximately 10 minutes |

b. Reagent and Standard Preparation:

-

Potassium Phosphate Buffer (0.05 M, pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of purified water. Adjust the pH to 6.8 with a suitable alkaline solution (e.g., potassium hydroxide). Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix the 0.05 M potassium phosphate buffer (pH 6.8) and methanol in a 95:5 volume ratio. Degas the mobile phase before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

c. Sample Preparation:

-

For Tablets:

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 10 mg of thymine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the thymine.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

-

Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

-

-

For Creams/Ointments:

-

Accurately weigh a quantity of the cream/ointment equivalent to 1 mg of thymine into a suitable container.

-

Add 25 mL of a suitable solvent (e.g., a mixture of methanol and water) and heat gently in a water bath to melt the base.

-

Vortex for 5 minutes to disperse the formulation.

-

Transfer the dispersion to a separatory funnel and perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane) to remove the lipid-based excipients.

-

Collect the aqueous layer containing the thymine.

-

Filter the aqueous layer through a 0.45 µm filter and dilute with the mobile phase to a suitable concentration.

-

d. Method Validation Summary:

The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Specificity | No interference from placebo or degradation products at the retention time of thymine. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

e. Forced Degradation Studies:

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[1][2][3] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.

| Stress Condition | Typical Procedure |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 105°C for 48 hours |

| Photolytic Degradation | Exposure to UV light (254 nm) and visible light for 7 days |

The HPLC method should be able to resolve the thymine peak from any degradation product peaks.

UV-Vis Spectrophotometric Method

This method is a simpler and faster alternative to HPLC for the routine quantification of this compound, particularly in formulations with minimal interfering excipients.

a. Instrumentation:

| Parameter | Specification |

| Spectrophotometer | Double-beam UV-Vis Spectrophotometer |

| Wavelength Range | 200 - 400 nm |

| Cuvettes | 1 cm quartz cuvettes |

b. Reagent and Standard Preparation:

-

Solvent: 0.1 M Hydrochloric Acid (HCl)

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to obtain concentrations in the range of 2-12 µg/mL.

c. Determination of Wavelength of Maximum Absorbance (λmax):

Scan a standard solution of this compound (e.g., 10 µg/mL) in the UV region (200-400 nm) against a 0.1 M HCl blank. The wavelength of maximum absorbance (λmax) for thymine in 0.1 M HCl is approximately 267 nm .

d. Sample Preparation:

-

For Tablets:

-

Follow the same initial steps as for the HPLC sample preparation to obtain a filtered solution of the drug in a suitable solvent.

-

Evaporate the solvent if it interferes with UV absorbance.

-

Reconstitute the residue in 0.1 M HCl and dilute to a final concentration within the calibration range.

-

-

For Creams/Ointments:

-

Follow the same extraction procedure as for the HPLC sample preparation to obtain a clean aqueous extract of thymine.

-

Dilute the extract with 0.1 M HCl to a final concentration within the calibration range.

-

e. Method Validation Summary:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.998 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

Data Presentation

The quantitative data obtained from the validation of the analytical methods should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of HPLC Method Validation Data

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 20 |

| Correlation Coefficient (R²) | 0.9995 |

| Accuracy (% Recovery ± SD) | 99.5 ± 0.8% |

| Precision - Repeatability (% RSD) | 0.65% |

| Precision - Intermediate (% RSD) | 1.12% |

| LOD (µg/mL) | 0.1 |

| LOQ (µg/mL) | 0.3 |

Table 2: Summary of UV-Vis Spectrophotometric Method Validation Data

| Parameter | Result |

| Linearity Range (µg/mL) | 2 - 12 |

| Correlation Coefficient (R²) | 0.9989 |

| Accuracy (% Recovery ± SD) | 100.2 ± 1.2% |

| Precision - Repeatability (% RSD) | 0.98% |

Visualizations

Workflow for Quantification of this compound in Pharmaceutical Formulations

Caption: General workflow for the quantification of this compound.

Logical Relationship for Stability-Indicating Method Development

Caption: Logical steps for developing a stability-indicating HPLC method.

References

- 1. A STUDY OF THE MECHANISMS OF DNA AND THYMINE DEGRADATION IN CULTURED HUMAN CELLS INFECTED WITH A LIPOVIRUS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A study of the mechanisms of DNA And thymine degradation in cultured human cells infected with a lipovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

Troubleshooting & Optimization

Preventing the unwanted dehydration of thymine monohydrate during storage.

Welcome to the Technical Support Center for thymine (B56734) monohydrate. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the unwanted dehydration of thymine monohydrate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the correct hydration state of thymine hydrate (B1144303)?

A1: While often referred to as this compound, experimental evidence from Thermogravimetric Analysis (TGA) and Karl Fischer titration indicates that it is more accurately a stoichiometric hydrate with a water-to-thymine molar ratio of approximately 0.8:1. This corresponds to a water content of about 10.3% by mass.

Q2: What are the primary factors that cause the dehydration of this compound?

A2: The main factors leading to the dehydration of this compound are elevated temperatures and low relative humidity (RH). The hydrate is only stable at a water activity (a_w) greater than 0.95 at temperatures at or below 25°C.[1]

Q3: What are the consequences of unwanted dehydration?

A3: Unwanted dehydration can lead to changes in the physical properties of the material, such as crystal form, which can impact manufacturability, stability, and bioavailability in drug development. Dehydration can result in the formation of different anhydrous polymorphs, affecting the consistency and performance of the final product.

Q4: What are the recommended storage conditions to prevent dehydration?

A4: To prevent dehydration, this compound should be stored at or below 25°C in a high-humidity environment, specifically with a relative humidity above 95%.[1] Storage in a desiccator or under a dry nitrogen purge will lead to dehydration.

Q5: How can I verify the hydration state of my this compound sample?

A5: Several analytical techniques can be used to determine the hydration state, including Thermogravimetric Analysis (TGA) to measure mass loss upon heating, Differential Scanning Calorimetry (DSC) to observe thermal events like dehydration, Powder X-ray Diffraction (PXRD) to identify the crystal structure, and Karl Fischer titration for precise water content measurement.

Troubleshooting Guide

Problem: I suspect my this compound has dehydrated during storage.

| Symptom | Possible Cause | Suggested Action |

| Visual changes in the powder (e.g., clumping, different texture). | Exposure to low humidity or temperature fluctuations. | 1. Review storage conditions against the recommended >95% RH and ≤25°C. 2. Perform analytical tests (TGA, PXRD) to confirm the hydration state. |

| Inconsistent experimental results (e.g., solubility, dissolution rate). | Presence of a mixture of hydrated and anhydrous forms. | 1. Analyze a sample of the material using PXRD to check for multiple crystalline forms. 2. Use Karl Fischer titration to determine the precise water content. |

| Mass loss observed in initial characterization is less than ~10%. | Partial or complete dehydration has already occurred. | 1. If partial dehydration is suspected, re-hydrate the material under controlled conditions if the protocol allows. 2. If complete dehydration is confirmed, document the anhydrous form and adjust experimental parameters accordingly. |

Data Presentation

Table 1: Summary of this compound Stability under Various Storage Conditions

| Temperature | Relative Humidity (RH) / Water Activity (a_w) | Expected Outcome for this compound | Rate of Dehydration |

| ≤ 25°C | > 95% RH / a_w > 0.95 | Stable as hydrate.[1] | Negligible |

| ≤ 25°C | ≤ 95% RH / a_w ≤ 0.95 | Begins to convert to anhydrous form (AH A°).[1] | Slow to moderate |

| ≤ 25°C | 60% - 70% RH | Slow dehydration. | Can take months.[1] |

| ≤ 25°C | < 60% RH | Accelerated dehydration. | Can occur in less than 2 days.[1] |

| > 25°C | Variable | Dehydration is likely, with the rate increasing with temperature. | Rate dependent on temperature and RH. |

| ≤ 30°C | Dry N₂ purge or vacuum | Dehydration to anhydrous form AH D.[1] | Rapid |

Experimental Protocols

Protocol 1: Determination of Water Content by Thermogravimetric Analysis (TGA)

Objective: To quantify the water content of this compound by measuring the mass loss as a function of temperature.

Instrumentation: Thermogravimetric Analyzer

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp up to 150°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Data Analysis:

-

Determine the percentage mass loss in the temperature range corresponding to water loss (typically below 100°C for hydrates).

-

The expected mass loss for the dehydration of thymine 0.8-hydrate is approximately 10.3%.[1]

-

Protocol 2: Characterization of Dehydration by Differential Scanning Calorimetry (DSC)

Objective: To observe the thermal events associated with the dehydration of this compound.

Instrumentation: Differential Scanning Calorimeter

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a non-hermetic aluminum DSC pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp up to 200°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Record the heat flow into the sample as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks in the thermogram. The dehydration of this compound will appear as a distinct endotherm, typically below 100°C. The subsequent melting of the anhydrous form will occur at a higher temperature.

-

Protocol 3: Identification of Crystalline Forms by Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form(s) of thymine present in a sample and detect the presence of anhydrous forms.

Instrumentation: Powder X-ray Diffractometer

Methodology:

-

Sample Preparation: Gently grind the thymine sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation.

-

Scan Range: 2θ from 5° to 40°.

-

Scan Speed: A typical scan speed is 1-2°/min.

-

-

Data Acquisition: Collect the diffraction pattern.

-

Data Analysis:

-

Compare the obtained PXRD pattern with reference patterns for this compound and its known anhydrous polymorphs.

-

The presence of peaks corresponding to anhydrous forms will indicate dehydration.

-

Protocol 4: Precise Water Content Determination by Karl Fischer Titration

Objective: To accurately determine the water content of a this compound sample.

Instrumentation: Karl Fischer Titrator (volumetric or coulometric)

Methodology:

-

Instrument Preparation:

-

Prepare the Karl Fischer reagent and solvent according to the instrument manufacturer's instructions.

-

Standardize the reagent using a certified water standard.

-

-

Sample Preparation: Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg, depending on the expected water content and instrument sensitivity).

-

Titration:

-

Introduce the sample into the titration vessel.

-

Start the titration and allow the reaction to go to completion, as indicated by the instrument's endpoint detection.

-

-

Calculation: The instrument software will calculate the percentage of water in the sample based on the amount of titrant consumed.

Visualizations

Caption: Dehydration pathways of this compound.

Caption: Troubleshooting workflow for suspected dehydration.

Caption: Experimental workflow for hydration state analysis.

References

Technical Support Center: Optimizing Thymine Monohydrate Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the yield and purity of thymine (B56734) monohydrate synthesis. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of thymine monohydrate.

Q1: My thymine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in thymine synthesis can stem from several factors. Here are the most common causes and their respective solutions:

-

Suboptimal Reaction Temperature: The condensation and cyclization reactions are sensitive to temperature. Ensure the reaction is conducted at the optimal temperature, which is typically around 64°C for the synthesis from ethyl α-formylpropionate and urea (B33335), with a reflux temperature of 68°C.[1]

-

Incorrect Molar Ratios of Reactants: The stoichiometry of the reactants is crucial. For the synthesis involving ethyl α-formylpropionate (EFP), urea, and sodium methylate, an optimal molar ratio of 1:4.7:1.4 (EFP:urea:sodium methylate) has been reported to maximize the yield.[1]

-

Incomplete Reactions: Insufficient reaction time can lead to a low yield. Ensure each step of the reaction goes to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can be beneficial.

-

Presence of Impurities in Starting Materials: Impurities in the starting materials can interfere with the reaction. Use high-purity reagents to avoid side reactions.

-

Loss of Product During Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization. Optimize these procedures to minimize loss. For instance, ensure the pH is optimal for precipitation and use a minimal amount of cold solvent for washing the crystals.

Q2: I am observing significant impurities in my synthesized thymine. How can I identify and remove them?

A2: Impurities can arise from side reactions or unreacted starting materials. Here’s how to address this issue:

-

Identification of Impurities:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase HPLC method can effectively separate thymine from related compounds.[2][3]

-

Gas Chromatography (GC) and Mass Spectrometry (MS): These methods can also be used for the identification and quantification of volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about the impurities present.

-

-

Removal of Impurities:

-

Recrystallization: This is the most common and effective method for purifying solid organic compounds like thymine.[4][5][6] The principle is based on the difference in solubility of the compound and the impurities in a suitable solvent at different temperatures. A detailed protocol is provided below.

-

Chromatography: For difficult-to-separate impurities, column chromatography can be employed.

-

Q3: I am having trouble with the crystallization of this compound. What factors influence the crystallization process?

A3: Successful crystallization depends on several factors. Here are some key considerations:

-

Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve thymine at high temperatures but have low solubility at low temperatures.[4][6] Water is a common solvent for crystallizing this compound.

-

Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.[7] Rapid cooling can trap impurities within the crystal lattice.

-

pH of the Solution: The pH of the aqueous solution can significantly affect the solubility and crystal habit of thymine.[8][9][10] Adjusting the pH can be a useful tool to control crystallization.

-

Supersaturation: The solution must be supersaturated for crystallization to occur. This is typically achieved by dissolving the thymine in a minimal amount of hot solvent and then cooling the solution.

-

Seeding: If crystals do not form spontaneously, adding a small seed crystal of pure this compound can induce crystallization.[6]

Q4: What are the optimal conditions for the synthesis of thymine from urea and ethyl α-formylpropionate?

A4: Based on orthogonal experimental results, the optimal conditions for this synthesis are reported to be a reaction temperature of 64°C and a refluxing temperature of 68°C. The recommended mole ratio of ethyl α-formylpropionate (EFP) to urea to sodium methylate is 1:4.7:1.4, which has been shown to achieve a yield of up to 78.8%.[1]

Data Presentation

Table 1: Optimized Reaction Conditions for Thymine Synthesis

| Parameter | Optimal Value | Reference |

| Reactants | Ethyl α-formylpropionate, Urea, Sodium Methylate | [1] |

| Molar Ratio (EFP:Urea:Sodium Methylate) | 1:4.7:1.4 | [1] |

| Reaction Temperature | 64°C | [1] |

| Reflux Temperature | 68°C | [1] |

| Reported Yield | Up to 78.8% | [1] |

Table 2: HPLC Parameters for Thymine Purity Analysis

| Parameter | Value | Reference |

| Column | Reversed-phase C18 | [2] |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | [3] |

| Detection Wavelength | 230 nm | [3] |

| Flow Rate | 1 mL/min | [3] |

| Injection Volume | 1 µL | [3] |

Experimental Protocols

Protocol 1: Synthesis of Thymine from Urea and Ethyl α-formylpropionate

This protocol is based on the optimized conditions reported for this synthesis method.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl α-formylpropionate (1 molar equivalent).

-

Addition of Reactants: Add urea (4.7 molar equivalents) and sodium methylate (1.4 molar equivalents) to the flask.

-

Reaction: Heat the mixture to a reaction temperature of 64°C with constant stirring.

-

Reflux: After the initial reaction, increase the temperature to 68°C and reflux the mixture. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with hydrochloric acid to precipitate the crude thymine.

-

Isolation: Filter the crude product and wash it with a small amount of cold water.

-

Purification: Recrystallize the crude thymine from hot water to obtain pure this compound.

Protocol 2: Purification of Thymine by Recrystallization

This is a general procedure for the purification of synthesized thymine.[4][5][6]

-

Dissolution: Place the crude thymine in an Erlenmeyer flask. Add a minimal amount of hot deionized water to dissolve the solid completely. The solution should be saturated.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Troubleshooting decision tree for addressing low yield in thymine synthesis.

Caption: Logical workflow for the purification and purity analysis of synthesized thymine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. helixchrom.com [helixchrom.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]

- 9. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Strategies to overcome amorphous aggregate formation in thymine crystallization.

Welcome to the Technical Support Center for thymine (B56734) crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges during the crystallization of thymine, with a specific focus on preventing the formation of amorphous aggregates.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your thymine crystallization experiments.

Problem 1: Amorphous aggregates or an oily substance forms instead of crystals.

This is a common issue that often arises from a high degree of supersaturation, causing the thymine to precipitate out of solution too rapidly.

| Cause | Recommended Solution |

| High Supersaturation | Control the rate of supersaturation. For cooling crystallization, implement a slow and controlled cooling ramp. Avoid crash cooling by placing the hot solution directly into an ice bath. For anti-solvent crystallization, add the anti-solvent slowly and at a constant rate with good mixing. |

| Inappropriate Solvent | Select a solvent or solvent system in which thymine has moderate solubility at elevated temperatures and lower solubility at cooler temperatures. A mixture of ethanol (B145695) and water is often a good starting point. Thymine's solubility in ethanol is approximately 2 mg/mL, while it is slightly soluble in water.[1] The ideal solvent should not be too volatile, as rapid evaporation can lead to amorphous precipitation.[2] |

| Rapid Cooling | A slower cooling rate allows for more ordered crystal growth. A staggered cooling profile, with periods of holding the temperature constant, can also promote crystallization over amorphous aggregation.[3] |

| Lack of Nucleation Sites | Introduce seed crystals of thymine to encourage nucleation and growth of the desired crystalline form. If seed crystals are not available, scratching the inside of the crystallization vessel with a glass rod can sometimes induce nucleation. |

Problem 2: The resulting crystals are very small, needle-like, or form large agglomerates.

Crystal morphology and size are influenced by factors such as the solvent, cooling rate, and agitation.

| Cause | Recommended Solution |

| Solvent Choice | The solvent system can significantly influence crystal habit. Crystallization from 90% H2O/ethanol tends to produce needles, while using pure ethanol can result in prisms.[1] Experiment with different solvent ratios to achieve the desired morphology. |